molecular formula C17H19ClN4O B2913426 2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE CAS No. 1448037-37-3

2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE

Cat. No.: B2913426
CAS No.: 1448037-37-3
M. Wt: 330.82
InChI Key: AUIDDZGBOMDOLC-UHFFFAOYSA-N
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Description

2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a benzamide derivative characterized by a 2-chloro-substituted benzamide group linked to a substituted pyrimidine ring. The pyrimidine moiety is functionalized with 4,6-dimethyl groups and a pyrrolidin-1-yl group at position 2.

Properties

IUPAC Name

2-chloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-11-15(21-16(23)13-7-3-4-8-14(13)18)12(2)20-17(19-11)22-9-5-6-10-22/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIDDZGBOMDOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with pyrrolidine under basic conditions to form the pyrrolidinylpyrimidine intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on variations in the benzamide substituents, heterocyclic core modifications, and functional group substitutions. Below is a detailed comparison with key analogs:

Nemonapride

  • Structure: 5-Chloro-2-methoxy-4-methylamino-N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]benzamide.
  • Key Differences: The benzamide ring features a 5-chloro, 2-methoxy, and 4-methylamino substitution pattern, contrasting with the target compound’s 2-chloro and unsubstituted benzamide. The pyrrolidine ring is substituted with a benzyl group and methyl at position 2, differing from the target’s unsubstituted pyrrolidine.
  • Activity : Nemonapride is a dopamine D₂/D₃ receptor antagonist used as an antipsychotic .

N-(6-Amino-1,3-Dimethyl-2,4-Dioxo-Tetrahydro-Pyrimidin-5-yl)Benzamide

  • Structure: Benzamide linked to a 6-amino-1,3-dimethyl-2,4-dioxo-tetrahydro-pyrimidine.
  • Key Differences: The pyrimidine core is dioxo-substituted (2,4-dione) and lacks the pyrrolidine moiety. Contains amino and methyl groups at positions 6 and 1/3, respectively.

4-Amino-5-Chloro-2-Methoxy-N-(Piperidin-4-ylmethyl)Benzamide Hydrochloride

  • Structure: Benzamide with 4-amino-5-chloro-2-methoxy substitution and a piperidin-4-ylmethyl group.
  • Key Differences: Features a piperidine (6-membered ring) instead of pyrrolidine (5-membered), which may enhance steric bulk and alter binding kinetics. Additional methoxy and amino substituents on the benzamide ring.
  • Potential Activity: Piperidine derivatives often exhibit central nervous system (CNS) activity due to improved blood-brain barrier penetration .

Comparative Data Table

Compound Name Benzamide Substituents Heterocyclic Substituents Molecular Weight Known Activity/Use Source
Target Compound 2-chloro 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine ~375.9 (calc.) Hypothesized kinase inhibitor N/A
Nemonapride 5-chloro, 2-methoxy, 4-methylamino 1-benzyl-2-methylpyrrolidine 407.9 Antipsychotic (D₂/D₃ antagonist)
N-(6-Amino-1,3-Dimethyl-...) None 6-amino-1,3-dimethyl-2,4-dioxo-pyrimidine 274.28 Unknown (structural analog)
4-Amino-5-Chloro-2-Methoxy-... 4-amino-5-chloro-2-methoxy Piperidin-4-ylmethyl 334.24 Unknown (CNS candidate)

Research Findings and Implications

The pyrrolidine ring (vs. piperidine in ) offers a smaller steric profile, possibly favoring interactions with compact binding pockets.

Pyrrolidin-1-yl substitution introduces a basic nitrogen, which may enhance solubility in physiological conditions compared to non-cyclic amines.

Synthetic and Catalytic Applications :

  • Benzamide derivatives with carbamothionyl groups () demonstrate catalytic utility in Suzuki couplings, highlighting the versatility of benzamide scaffolds beyond pharmacology .

Biological Activity

2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, antiproliferative effects, and its mechanism of action.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₂ClN₄O
  • Molecular Weight : 322.4 g/mol
  • CAS Number : 1448140-81-5

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities. Below are key findings from various studies:

Antibacterial Activity

Recent studies have shown that pyrrole-benzamide derivatives, which include similar structural motifs to our compound, possess significant antibacterial activity. For instance, a study reported that certain pyrrole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

CompoundMIC (μg/mL)Pathogen
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli
Ciprofloxacin2Both

Antiproliferative Effects

In vitro studies have demonstrated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For example, quinazoline derivatives bearing pyrrolidine side chains showed enhanced antiproliferative activity compared to standard treatments like gefitinib .

CompoundIC₅₀ (nM)Cancer Cell Line
Compound with Pyrrolidine Side20.72Various
Gefitinib27.06Various

The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or receptors involved in cellular processes. For instance, pyrimidine derivatives have been identified as inhibitors of essential kinases in Plasmodium species, which are targets for antimalarial drug development .

Case Studies

  • Antibacterial Study : A recent evaluation of pyrrole-benzamide derivatives highlighted their potential as lead compounds for developing new antibacterial agents targeting resistant strains of bacteria .
  • Anticancer Research : Another study focused on the antiproliferative effects of similar compounds against human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis .
  • In Vivo Studies : Animal models have shown that these compounds can effectively reduce tumor size and improve survival rates when administered alongside conventional therapies .

Q & A

Basic Research Questions

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

  • Methodology : Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on analogous pyrimidine synthesis protocols. For example, details a microwave-assisted synthesis using DMF as solvent, potassium carbonate as base, and heating at 150°C for 20 hours. Purification via ethyl acetate extraction and MgSO4 drying can reduce impurities . Monitor reaction progress using TLC and confirm purity via 1H NMR and elemental analysis.

Q. Which analytical techniques are most reliable for assessing purity and structural confirmation?

  • Methodology :

  • HPLC/UV-Vis : Use ammonium acetate buffer (pH 6.5) for chromatographic separation, as described in pharmacopeial assays .
  • 1H NMR : Compare peaks to reference spectra (e.g., δ 10.01 ppm for aldehyde protons in related compounds) .
  • Elemental Analysis : Validate %N content (e.g., calculated 7.99% vs. observed 7.5% in similar benzamide derivatives) .

Q. What are the key physicochemical properties to prioritize in early-stage characterization?

  • Methodology : Determine solubility (in DMSO, water, or n-butanol), logP (via shake-flask method), and thermal stability (TGA/DSC). Environmental fate studies (e.g., hydrolysis half-life, photodegradation) should follow protocols from projects like INCHEMBIOL, which evaluate abiotic transformations under controlled lab conditions .

Advanced Research Questions

Q. How can computational modeling predict biological targets or binding affinities for this compound?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinase domains or GPCRs, leveraging the pyrrolidine-pyrimidine scaffold’s similarity to kinase inhibitors .
  • QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro analogs) using datasets from related benzamide derivatives . Validate predictions with in vitro enzyme inhibition assays.

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-Response Curves : Test across multiple cell lines (e.g., cancer vs. normal) to identify selectivity.
  • Metabolite Profiling : Use LC-MS to detect active metabolites that may explain divergent results (e.g., cytochrome P450-mediated modifications) .
  • Orthogonal Assays : Compare enzymatic inhibition (IC50) with cellular viability (MTT assay) to distinguish direct target engagement from off-target effects .

Q. How can environmental persistence and ecotoxicological risks be systematically evaluated?

  • Methodology :

  • Biodegradation Studies : Incubate the compound in soil/water microcosms and quantify residual levels via GC-MS .
  • Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines. Assess bioaccumulation potential via logKow and BCF predictions .

Q. What strategies enhance selectivity in SAR studies for analog design?

  • Methodology :

  • Positional Isomerism : Modify substituent positions (e.g., 4,6-dimethyl vs. 2,4-dimethyl pyrimidine) to probe steric effects.
  • Bioisosteric Replacement : Replace the chloro group with trifluoromethyl (as in ) or cyano groups to modulate electronic properties .
  • Crystallography : Solve co-crystal structures with target proteins to guide rational design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

  • Methodology :

  • Reaction Reproducibility : Standardize solvent purity (e.g., anhydrous DMF) and catalyst sourcing.
  • Byproduct Identification : Use HRMS to detect side products (e.g., dimerization or hydrolysis byproducts) that reduce yield .
  • Kinetic Studies : Vary reaction times and temperatures to identify optimal conditions .

Methodological Best Practices

  • Synthesis : Always include inert atmosphere (N2/Ar) for amine-containing reactions to prevent oxidation .
  • Characterization : Cross-validate NMR data with computational predictions (e.g., ChemDraw NMR simulation) to resolve signal overlap .
  • Environmental Testing : Use isotopically labeled analogs (e.g., 13C/14C) for precise tracking in biodegradation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.